Pentyl 2-chloroisonicotinate
Description
Contextualizing Pentyl 2-Chloroisonicotinate within Halogenated Pyridine (B92270) Ester Chemistry
Halogenated pyridines are a critical class of compounds, serving as fundamental building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.gov The presence of a halogen atom on the pyridine ring introduces a reactive handle that allows for a variety of subsequent chemical transformations. The reactivity of the pyridine ring is significantly influenced by the position of the halogen and the nature of other substituents.
This compound belongs to the subset of 2-halopyridines, which are known for their utility in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways. nih.govnih.gov The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to displacement by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the ring nitrogen. The ester group at the 4-position, in this case, a pentyl ester, further modulates the electronic properties of the pyridine ring and can influence the regioselectivity of reactions. The "pentyl" in this compound refers to a five-carbon alkyl group with the chemical formula –C5H11. wikipedia.org
The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for other aromatic compounds. chemrxiv.org Consequently, specialized methods are often required to introduce halogens at specific positions on the pyridine ring. nih.govchemrxiv.orgresearchgate.net
Table 1: General Properties of Halogenated Pyridine Esters
| Property | Description |
| Physical State | Typically liquids or low-melting solids at room temperature. |
| Solubility | Generally soluble in common organic solvents. |
| Reactivity | The halogen at the 2- or 4-position is susceptible to nucleophilic substitution. The ester group can undergo hydrolysis or transesterification. |
| Applications | Key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov |
Significance of Investigating this compound in Contemporary Organic Synthesis
The investigation of this compound holds significance due to its potential as a versatile building block in the synthesis of novel organic compounds. The 2-chloro-4-ester pyridine scaffold is a common motif in a variety of biologically active molecules. The ability to introduce a pentyl ester group could offer advantages in terms of modifying the solubility, lipophilicity, and other pharmacokinetic properties of target molecules.
The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. Furthermore, the chloro-substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.
Research Gaps and Future Directions in 2-Chloroisonicotinate Studies
While the chemistry of halogenated pyridines, in general, is well-explored, specific research on this compound appears to be limited in publicly available scientific literature. This presents several opportunities for future investigation:
Synthesis and Characterization: A primary research gap is the development and optimization of a robust and scalable synthesis for this compound. Detailed characterization of its physical and chemical properties would provide a valuable dataset for future synthetic applications.
Reactivity Profiling: A systematic study of the reactivity of this compound in various chemical transformations is needed. This would involve exploring its behavior in a range of nucleophilic substitution and cross-coupling reactions to establish its synthetic utility.
Application in Synthesis: The potential of this compound as a key intermediate in the synthesis of novel, biologically active compounds or functional materials remains largely unexplored. Future research could focus on utilizing this compound to create libraries of new molecules for screening in various applications.
Comparative Studies: A comparative study of this compound with other alkyl 2-chloroisonicotinates (e.g., methyl, ethyl, butyl esters) would provide valuable insights into how the alkyl chain length influences the reactivity and properties of this class of compounds.
Table 2: Potential Research Areas for this compound
| Research Area | Focus of Investigation | Potential Impact |
| Synthetic Methodology | Development of efficient and selective methods for the synthesis of this compound. | Increased availability for research and development. |
| Reaction Chemistry | Exploration of its utility in various cross-coupling and substitution reactions. | Expansion of the synthetic toolbox for organic chemists. |
| Medicinal Chemistry | Use as a scaffold for the synthesis of new potential therapeutic agents. | Discovery of new drug candidates. |
| Materials Science | Incorporation into novel polymers or functional materials. | Development of materials with tailored properties. |
Structure
3D Structure
Properties
IUPAC Name |
pentyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-4-7-15-11(14)9-5-6-13-10(12)8-9/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRUQDYRYVLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642145 | |
| Record name | Pentyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-88-8 | |
| Record name | Pentyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pentyl 2 Chloroisonicotinate
Strategies for Esterification of 2-Chloroisonicotinic Acid
The conversion of 2-chloroisonicotinic acid to its pentyl ester is a critical step that can be achieved through several synthetic routes. These methods primarily involve the activation of the carboxylic acid group to facilitate nucleophilic attack by pentyl alcohol.
Thionyl Chloride-Mediated Esterification Approaches
A common and effective method for the synthesis of esters from carboxylic acids is the use of thionyl chloride (SOCl₂). This approach proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards alcohols. The reaction of 2-chloroisonicotinic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), yields 2-chloroisonicotinoyl chloride. This intermediate readily reacts with pentyl alcohol to form the desired product, pentyl 2-chloroisonicotinate. The byproducts of the initial reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.
A general procedure for the esterification of a pyridine (B92270) carboxylic acid using thionyl chloride involves the slow addition of SOCl₂ to a solution of the acid in an appropriate alcohol, such as methanol (B129727) or in this case, pentyl alcohol. The reaction mixture is then typically heated to reflux for several hours to ensure complete conversion.
Alternative Catalytic Systems for Isonicotinic Acid Esterification
While thionyl chloride is a robust reagent, alternative catalytic systems offer milder conditions and can be more environmentally benign. Various metal salts and solid acid catalysts have been investigated for the esterification of carboxylic acids.
For instance, Zirconium(IV) oxichloride octahydrate (ZrOCl₂·8H₂O) has been shown to be an efficient and recyclable catalyst for the esterification of long-chain fatty acids with alcohols. Although not specifically documented for 2-chloroisonicotinic acid, this catalyst demonstrates high activity under relatively mild conditions. Similarly, salts of zinc and tin(II) have been employed as effective catalysts for esterification reactions. Tin(II) chloride, in particular, is noted for its stability and tolerance to water.
Polyaniline salts have also been explored as catalysts for the esterification of carboxylic acids with alcohols, offering good activity, recovery, and reusability. rsc.org Furthermore, aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O) has been used as a low-cost and environmentally friendly catalyst for solvent-free esterification of equimolar mixtures of carboxylic acids and alcohols. researchgate.net
The selection of an appropriate alternative catalyst would depend on factors such as the reactivity of the substrate, desired reaction conditions, and environmental considerations.
Optimization of Esterification Reaction Parameters
The yield and efficiency of the synthesis of this compound can be significantly influenced by the optimization of several reaction parameters. Key factors to consider include:
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. The optimal temperature is typically determined experimentally for each specific system.
Reaction Time: Sufficient reaction time is crucial to ensure the reaction goes to completion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the ratio of 2-chloroisonicotinic acid to pentyl alcohol, can impact the equilibrium of the reaction. Using an excess of the alcohol can help to drive the reaction towards the formation of the ester.
Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate. The optimal catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost and potential side reactions.
By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be established to maximize the yield and purity of the final product.
Precursor Synthesis and Halogenation Pathways to 2-Chloroisonicotinic Acid
The availability of the precursor, 2-chloroisonicotinic acid, is essential for the synthesis of its pentyl ester. This key intermediate can be prepared through various halogenation and derivatization pathways.
Chlorination of Isonicotinic Acid Derivatives
One of the primary methods for the synthesis of 2-chloroisonicotinic acid involves the chlorination of isonicotinic acid or its derivatives. A common strategy is the chlorination of isonicotinic acid N-oxide. The N-oxide can be prepared by the oxidation of isonicotinic acid. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅), leads to the formation of 2-chloroisonicotinic acid. google.com
Another approach involves the chlorination of citrazinic acid (2,6-dihydroxyisonicotinic acid). This reaction, typically carried out with a chlorinating agent like triphosgene, POCl₃, or SOCl₂, yields 2,6-dichloroisonicotinic acid. google.com This dichloro derivative can then undergo selective dechlorination to produce 2-chloroisonicotinic acid. google.com
| Starting Material | Chlorinating Agent(s) | Intermediate | Final Product |
| Isonicotinic Acid | - | Isonicotinic Acid N-oxide | 2-Chloroisonicotinic Acid |
| Citrazinic Acid | Triphosgene / POCl₃ / SOCl₂ | 2,6-Dichloroisonicotinic Acid | 2-Chloroisonicotinic Acid |
Derivatization from Related Pyridine Carboxylic Acids
2-Chloroisonicotinic acid can also be synthesized through the derivatization of other related pyridine carboxylic acids. For example, it can be prepared from 2-amino-4-picoline. google.com This process involves a diazotization reaction followed by a Sandmeyer reaction to introduce the chloro group, and subsequent oxidation of the methyl group to a carboxylic acid. google.com
Another synthetic route starts from γ-picoline (4-methylpyridine). google.com This involves oxidation to isonicotinic acid, followed by N-oxidation and subsequent chlorination as described previously. google.com Furthermore, 4-cyanopyridine (B195900) can be converted to 2-chloroisonicotinic acid by first forming the N-oxide, followed by chlorination to give 2-chloro-4-cyanopyridine, and finally hydrolysis of the nitrile group to a carboxylic acid. google.comgoogle.com
| Starting Material | Key Transformation Steps |
| 2-Amino-4-picoline | Diazotization, Sandmeyer Reaction, Oxidation |
| γ-Picoline | Oxidation, N-Oxidation, Chlorination |
| 4-Cyanopyridine | N-Oxidation, Chlorination, Hydrolysis |
These varied synthetic pathways provide flexibility in the preparation of 2-chloroisonicotinic acid, allowing for the selection of the most suitable route based on the availability of starting materials and desired reaction conditions.
Purification and Isolation Techniques for this compound
No specific purification or isolation techniques for this compound have been documented in the reviewed scientific literature.
Scalable Synthetic Approaches for Research Applications
There are no published scalable synthetic routes for the production of this compound for research or other applications.
Mechanistic Investigations of Reactions Involving Pentyl 2 Chloroisonicotinate and Its Analogs
Catalytic Roles of Isonicotinate (B8489971) Esters in Advanced Organic Transformations
Isonicotinate esters have emerged as potent organocatalysts in a variety of advanced organic transformations. Their catalytic activity is rooted in the electronic properties of the pyridine (B92270) ring, which can stabilize radical and ionic intermediates, thereby facilitating reactions that are otherwise challenging.
A significant application of isonicotinate esters is in the metal-free, radical-based decarboxylative borylation of aryl and alkenyl carboxylic acids. Research has demonstrated that catalysts like tert-butyl isonicotinate can facilitate the conversion of carboxylic acids into valuable aryl boronate esters using bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgnih.govresearchgate.net
The proposed mechanism suggests the reaction proceeds through the coupling of a transient aryl radical with a pyridine-stabilized persistent boryl radical. acs.orgnih.gov This process typically involves the pre-activation of the carboxylic acid as an N-hydroxyphthalimide (NHPI) ester. The isonicotinate ester catalyst is believed to form a three-component adduct with the NHPI ester and the diboron (B99234) reagent. researchgate.net This complex then undergoes a thermal homolytic cleavage of the B-B bond, generating a carboxylate radical, which rapidly decarboxylates to form an aryl radical, and a pyridine-stabilized boryl radical. researchgate.net The coupling of these two radical species yields the final aryl boronate ester product. The advantage of this method is its ability to proceed under base-free conditions and to borylate substrates that are difficult to decarboxylate using traditional transition-metal catalysis. acs.orgnih.gov
The activation of the redox-active NHPI esters in the aforementioned decarboxylative borylation is thought to occur via an intramolecular single-electron-transfer (SET) process. acs.orgnih.govresearchgate.net SET is a fundamental step in many organic reactions where a single electron is transferred from a donor to an acceptor molecule, generating radical ion intermediates. youtube.com In the context of isonicotinate catalysis, the formation of a pyridine–diboron–phthalimide adduct is a key step. acs.orgnih.gov This charge-transfer complex facilitates the intramolecular SET, which initiates the homolytic cleavage of the diboron reagent and subsequent radical cascade. researchgate.net
The spontaneity of a photoinduced electron transfer (PET) can often be predicted by the Gibbs energy (ΔG_PET_), which takes into account the redox potentials of the catalyst and substrate. sigmaaldrich.com In these catalytic systems, the isonicotinate ester acts as a Lewis base that coordinates to the diboron reagent, creating a complex that is more amenable to SET and subsequent radical generation. researchgate.net This process represents a powerful strategy for initiating radical reactions under mild conditions, avoiding the need for harsh reagents or high temperatures. sigmaaldrich.comnih.gov
Exploration of Pentyl 2-Chloroisonicotinate as a Building Block in Complex Organic Synthesis
This compound serves as a valuable building block for constructing more complex molecules. nih.govresearchgate.netrsc.org Its reactivity is primarily centered on the 2-chloro-substituted pyridine ring, which allows for functionalization through cross-coupling and nucleophilic substitution reactions. The pentyl ester group primarily influences solubility and can be hydrolyzed or transesterified in later synthetic stages.
The 2-chloropyridine (B119429) moiety is a well-known substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the functionalization of the 2-position of pyridines presents unique challenges, often referred to as the "2-pyridyl problem." nih.gov 2-Pyridyl organometallic reagents, particularly boronic acids and their esters, are often unstable and exhibit poor reactivity, limiting their synthetic utility. nih.gov
Attempts to use 2-chloropyridine in Suzuki-Miyaura cross-coupling reactions have met with varied success. For instance, a nickel/dppf catalyst system that effectively couples 3- and 4-chloropyridines was found to be unsuccessful for 2-chloropyridine. researchgate.net This has spurred the development of specialized catalytic systems and alternative coupling partners to overcome the inherent difficulties. nih.govresearchgate.net Despite these challenges, successful protocols have been developed, often employing palladium catalysts with specific ligands or using alternative nucleophiles like organostannanes, which can provide robust and high-yielding reactions. nih.gov
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Substrate | Outcome | Reference |
| Ni(COD)₂/dppf | 3-Chloropyridine | Successful Coupling | researchgate.net |
| Ni(COD)₂/dppf | 4-Chloropyridine | Successful Coupling | researchgate.net |
| Ni(COD)₂/dppf | 2-Chloropyridine | No Reaction | researchgate.net |
| (NHC)Pd(cinn)Cl | Heteroaryl Chlorides | Successful Coupling | researchgate.net |
This table summarizes findings on the differential reactivity of chloropyridine isomers in cross-coupling reactions.
The chlorine atom at the 2-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (S_N_Ar). The pyridine nitrogen atom plays a crucial role in activating this position. wikipedia.orgchempanda.com It enhances the electrophilicity of the C2 carbon and can stabilize the negative charge in the transition state and the Meisenheimer complex intermediate through resonance. vaia.comresearchgate.net This stabilization is not possible when the leaving group is at the 3-position, making 2-chloropyridines significantly more reactive towards nucleophiles than their 3-chloro counterparts. vaia.com
Reactions with various nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride to form a range of substituted pyridine derivatives. nih.gov However, these reactions can sometimes lead to mixtures of products, as substitution can also occur at the C4 position, necessitating careful reaction control and purification. wikipedia.orgchempanda.com The rate of substitution is also influenced by other substituents on the ring; electron-withdrawing groups generally increase the reaction rate. researchgate.netepfl.ch
Table 2: Factors Influencing Nucleophilic Substitution on 2-Chloropyridines
| Factor | Observation | Mechanism | Reference |
| Position of Chlorine | 2-chloro is more reactive than 3-chloro | Nitrogen atom stabilizes the carbanion intermediate via resonance. | vaia.com |
| Intermediate | Meisenheimer complex | Formation of a transient anionic intermediate. Its presence can be verified by molecular orbital calculations. | researchgate.net |
| Substituent Effects | Electron-withdrawing groups | Increase the reaction rate by further stabilizing the negative charge in the intermediate. | researchgate.netepfl.ch |
| Leaving Group | Fluorine vs. Chlorine | 2-Fluoropyridine reacts ~320 times faster than 2-chloropyridine with sodium ethoxide. | epfl.ch |
This interactive table outlines key factors that determine the reactivity and outcome of nucleophilic substitution on the 2-chloropyridine scaffold.
Elucidation of Reaction Kinetics and Pathway Intermediates
Understanding the kinetics and identifying the transient intermediates in reactions involving this compound and its analogs is critical for optimizing reaction conditions and controlling product selectivity.
In the isonicotinate-catalyzed decarboxylative borylation, mechanistic studies point to several key intermediates. The reaction is believed to initiate from a pyridine–diboron–phthalimide adduct . acs.orgnih.gov Single-electron transfer within this complex leads to its fragmentation into a transient aryl radical and a pyridine-stabilized boryl radical . researchgate.net The intermediacy of radical species is supported by the fact that the transformation is not always diastereospecific. bris.ac.uk
For nucleophilic aromatic substitution reactions on the 2-chloropyridine ring, the formation of a Meisenheimer complex is a critical step. researchgate.net This anionic intermediate involves the nucleophile adding to the carbon bearing the chlorine atom, forming a tetrahedral carbon center. The stability of this complex, greatly influenced by the resonance delocalization of the negative charge onto the pyridine nitrogen, directly impacts the reaction rate. vaia.comresearchgate.net Kinetic studies, such as competition experiments, have been used to quantify the relative reactivity of differently substituted chloropyridines. For example, studies comparing the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide found that the 2-fluoro derivative reacts approximately 320 times faster, highlighting the significant effect of the leaving group on the reaction rate. epfl.ch Molecular orbital calculations have also been employed to analyze the Gibbs free energy change between the initial and transition states, confirming the role of the Meisenheimer complex and its influence on the reaction kinetics. researchgate.net
Structure-Reactivity Relationships within 2-Chloroisonicotinate Systems
The reactivity of esters in hydrolysis reactions is significantly influenced by the electronic and steric nature of both the acyl and alcohol moieties. In the case of 2-chloroisonicotinate esters, the presence of a chlorine atom at the 2-position of the pyridine ring plays a crucial role in modulating the electrophilicity of the carbonyl carbon.
The hydrolysis of esters can proceed through different mechanisms, with the base-catalyzed pathway often involving a bimolecular acyl-oxygen cleavage (BAC2). This mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate and the facility of its breakdown are key determinants of the reaction rate. Electron-withdrawing substituents on the acyl portion, such as the chloro-substituted pyridine ring in 2-chloroisonicotinates, are expected to stabilize the negatively charged transition state, thereby accelerating the rate of hydrolysis.
The structure of the alcohol group also impacts the hydrolysis rate, primarily through steric effects. For a series of homologous esters, the rate of alkaline hydrolysis tends to decrease as the size of the alkyl group in the alcohol portion increases. This is attributed to increased steric hindrance around the reaction center, which impedes the approach of the nucleophile. For example, studies on the base-catalyzed hydrolysis of benzoate (B1203000) esters have shown that methyl and ethyl benzoates hydrolyze at similar rates, while the rate decreases for propyl and butyl benzoates due to the larger alkyl chains. nih.gov
The following table summarizes the expected relative reactivity of various 2-chloroisonicotinate esters based on general principles of ester hydrolysis and data from analogous systems.
| Ester | Alcohol Moiety | Expected Relative Hydrolysis Rate | Rationale |
| Methyl 2-chloroisonicotinate | Methyl | High | Minimal steric hindrance from the small methyl group. |
| Ethyl 2-chloroisonicotinate | Ethyl | High | Slightly more steric hindrance than methyl, but still highly reactive. |
| This compound | Pentyl | Moderate | Increased steric bulk of the pentyl group is expected to slow the rate of nucleophilic attack compared to smaller alkyl esters. |
| Isopropyl 2-chloroisonicotinate | Isopropyl | Moderate to Low | Branching at the alpha-carbon of the alcohol moiety significantly increases steric hindrance. |
| Phenyl 2-chloroisonicotinate | Phenyl | Very High | The electron-withdrawing nature of the phenyl group makes the corresponding phenoxide a very good leaving group, accelerating the breakdown of the tetrahedral intermediate. |
It is important to note that these are predicted trends, and actual kinetic data would be necessary for a precise quantitative comparison.
Non-Human Mechanistic Studies of Related Ester Hydrolysis and Formation
The hydrolysis and formation of esters are fundamental reactions in various non-human biological systems, often catalyzed by enzymes known as esterases and lipases. These biocatalysts offer high efficiency and selectivity under mild conditions.
Enzymatic Hydrolysis:
Lipases, a class of esterases, are widely studied for their ability to catalyze the hydrolysis of a broad range of esters. The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol and an acylated enzyme intermediate. This intermediate is subsequently hydrolyzed by water to regenerate the free enzyme and release the carboxylic acid.
Studies on the lipase-catalyzed hydrolysis of various esters have revealed important structure-activity relationships. For example, the rate of hydrolysis can be influenced by the chain length of both the carboxylic acid and alcohol components of the ester. While specific studies on the enzymatic hydrolysis of this compound are lacking, research on other substituted pyridinecarboxylic acid esters and related heterocyclic compounds provides a basis for understanding its potential behavior. For instance, lipases have been shown to catalyze the hydrolysis of biphenyl (B1667301) esters, demonstrating their ability to accommodate bulky and substituted aromatic substrates. nih.govmdpi.com The efficiency of such enzymatic reactions can be highly dependent on the specific lipase (B570770) used and the reaction conditions, such as pH, temperature, and the presence of organic solvents. nih.govmdpi.com
The table below presents findings from non-human mechanistic studies on the hydrolysis of esters related to this compound.
| Study Focus | Key Findings | Reference |
| Lipase-catalyzed hydrolysis of biphenyl esters | Lipases from various microbial sources (e.g., Candida rugosa, Mucor miehei, Pseudomonas fluorescens) can effectively hydrolyze sterically hindered biphenyl esters. Reaction conditions such as temperature and solvent composition significantly affect chemoselectivity and reaction rates. | nih.govmdpi.com |
| Esterase-catalyzed hydrolysis of acrylate (B77674) esters | The structure of the alcohol moiety influences the kinetic parameters (Km and Vmax). For example, the Vmax for the hydrolysis of ethyl acrylate is higher than that of butyl acrylate, suggesting that smaller alcohol groups may be more readily processed by the enzyme. | epa.gov |
| Hydrolysis of charge-shifting polymers containing ester groups | The rate of hydrolysis is pH-dependent, with faster rates observed at higher pH. The nature of the group adjacent to the ester (e.g., thioester vs. oxygen ester) can significantly alter the hydrolysis rate. | nih.gov |
Ester Formation (Esterification):
The reverse reaction, ester formation, can also be catalyzed by lipases in non-aqueous or low-water environments. This process, known as esterification or transesterification, is of significant interest for the synthesis of various esters. The mechanism is essentially the reverse of hydrolysis, where the enzyme activates the carboxylic acid, which then reacts with an alcohol. The equilibrium of this reaction can be shifted towards ester synthesis by removing the water produced during the reaction.
Computational Chemistry and Molecular Modeling Studies of Pentyl 2 Chloroisonicotinate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It provides accurate descriptions of molecular geometries, electronic energies, and other properties by modeling the electron density. For Pentyl 2-chloroisonicotinate, DFT calculations, typically using a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and determine key structural and electronic parameters in both gaseous and solvent phases. mdpi.comorientjchem.org
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: This data is illustrative and represents typical outputs from a DFT calculation.)
| Property | Value | Unit |
| Total Energy | -1350.67 | Hartree |
| Dipole Moment | 2.85 | Debye |
| Bond Length (C-Cl) | 1.74 | Å |
| Bond Length (C=O) | 1.21 | Å |
| Bond Angle (C-N-C) | 117.5 | Degrees |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.com
For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and the ester oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the pyridine ring, particularly around the carbon atom bonded to the electron-withdrawing chlorine atom, marking it as the probable site for nucleophilic attack. Analysis of these orbitals helps predict how the molecule will interact with other reagents. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This data is illustrative and represents typical outputs from an FMO analysis.)
| Orbital | Energy | Description |
| HOMO | -6.98 eV | Indicates regions of high electron density, susceptible to electrophilic attack. |
| LUMO | -1.25 eV | Indicates electron-deficient regions, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.73 eV | Reflects the molecule's chemical stability and reactivity. |
Molecular Dynamics Simulations for Conformational and Interaction Studies
While quantum calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of their behavior.
Conformational analysis investigates the different spatial arrangements, or conformations, that a molecule can adopt due to the rotation of its single bonds. nih.gov this compound possesses significant conformational flexibility, primarily within the pentyl chain and around the ester linkage. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition barriers between them. nih.govsoton.ac.uk By simulating the molecule over nanoseconds, researchers can determine the probability of finding the molecule in a particular shape, which can influence its physical properties and biological interactions.
MD simulations are exceptionally useful for studying how a molecule interacts with its surroundings, such as a solvent or other solutes. chapman.edu By placing this compound in a simulated box of water molecules, for instance, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. mdpi.com Analysis tools like the Radial Distribution Function (RDF) can quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute. This reveals the solvation shell structure, showing how water organizes around the polar ester group and pyridine nitrogen versus the non-polar pentyl chain and aromatic ring. researchgate.net
In Silico Approaches for Reaction Pathway Prediction and Mechanistic Insights
Computational methods can be used to map out the entire course of a chemical reaction, providing a detailed understanding of its mechanism. arxiv.orgarxiv.org
For this compound, a reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom, a common reaction for chloro-substituted pyridines. In silico studies can model the reaction pathway by calculating the energies of the reactants, products, and any intermediates or transition states. researchgate.netchemrxiv.orgnih.gov By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be determined, which is key to predicting the reaction rate. These calculations can confirm whether the reaction proceeds through a specific mechanism, such as the formation of a Meisenheimer complex, and can help rationalize how substituents on the ring or the nature of the nucleophile would affect the reaction's outcome.
Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction (Note: This data is illustrative for the reaction of this compound with a nucleophile, e.g., OH⁻.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (this compound + OH⁻) |
| Transition State | +15.8 | Highest energy point, determines reaction rate. |
| Intermediate | +4.5 | A meta-stable species (e.g., Meisenheimer complex). |
| Products | -10.2 | Final products (Pentyl 2-hydroxyisonicotinate + Cl⁻) |
Development of Predictive Computational Models for Isonicotinate (B8489971) Esters
The development of predictive computational models for isonicotinate esters and related nicotinic acid derivatives has become an important area of research, aiming to accelerate the discovery of new therapeutic agents and to predict their biological activities and physicochemical properties. These in silico approaches, primarily centered around Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, provide a rational basis for the design of novel compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the structural or property-based descriptors of a series of compounds with their biological activity. For isonicotinate esters and their analogs, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed.
2D-QSAR studies for derivatives of isonicotinic acid have successfully established correlations between various physicochemical and topological descriptors and their antimicrobial activities. researchgate.netresearchgate.net For instance, models have been generated using techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to predict the inhibitory activity against various microorganisms. researchgate.net These models help in identifying key molecular features that are either favorable or detrimental to the biological activity.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the three-dimensional arrangement of the molecules. These methods have been applied to nicotinic acid derivatives to model their interaction with biological targets like the nicotinic acetylcholine (B1216132) receptor. nih.gov The resulting contour maps from these analyses guide medicinal chemists in modifying the lead structures to enhance their binding affinity and selectivity.
Machine learning techniques are also being increasingly employed to develop more sophisticated and predictive QSAR models for isonicotinic acid derivatives. researchgate.net These methods can handle large and complex datasets and have shown promise in predicting the antitubercular activity of this class of compounds.
Molecular docking is another powerful computational tool used in conjunction with QSAR to elucidate the binding modes of isonicotinate derivatives within the active sites of their target proteins. This technique provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. Such studies have been instrumental in understanding the mechanism of action of nicotinic acid derivatives as potential anti-inflammatory and antitubercular agents.
The predictive power and reliability of the developed QSAR models are rigorously evaluated using various statistical parameters. The coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r-squared (pred_r²) are key metrics used to assess the goodness-of-fit, internal robustness, and external predictive ability of the models, respectively.
The following tables summarize some of the predictive computational models developed for isonicotinic acid derivatives, showcasing the methodologies employed and the statistical validation of the models.
Table 1: Examples of 2D-QSAR Models for Isonicotinic Acid Derivatives
| Biological Activity | Modeling Technique | Key Statistical Parameters | Reference |
| Antimicrobial | MLR, PCR, PLS | r², q² | researchgate.net |
| Antitubercular | Machine Learning | Accuracy, Sensitivity, Specificity | researchgate.net |
Table 2: Examples of 3D-QSAR Models for Nicotinic Acid Derivatives
| Biological Target | Modeling Technique | Key Statistical Parameters | Reference |
| Nicotinic Acetylcholine Receptor | CoMFA, CoMSIA | r², q², pred_r² | nih.gov |
It is important to note that while no specific computational models have been reported for this compound in the reviewed literature, the established models for structurally related isonicotinate esters and nicotinic acid derivatives provide a strong foundation for the future development of predictive tools for this particular compound. These models can be leveraged to forecast its potential biological activities and to guide the synthesis of novel analogs with improved properties.
Advanced Spectroscopic Characterization Techniques in Research on Pentyl 2 Chloroisonicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including Pentyl 2-chloroisonicotinate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most fundamental NMR techniques used to characterize this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pentyl chain. The chemical shifts (δ) of the pyridine protons are typically found in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electronegative chlorine atom. The protons of the pentyl group would appear in the upfield region, with the methylene (B1212753) group attached to the ester oxygen appearing at a higher chemical shift than the other methylene groups and the terminal methyl group.
¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. docbrown.info Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the pyridine ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the pentyl chain. docbrown.info The carbonyl carbon of the ester group will also have a characteristic chemical shift in the downfield region. The number of signals in the spectrum confirms the number of non-equivalent carbon atoms, which is a key indicator of the molecule's symmetry and structure. docbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 150 |
| Pentyl Chain Protons | 0.8 - 4.5 | 10 - 70 |
| Carbonyl Carbon | - | ~165 |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
To gain deeper insights into the molecular structure and confirm the assignments made from 1D NMR, multi-dimensional NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would reveal the connectivity of protons within the pentyl chain, for instance, showing which methylene protons are adjacent to each other. It would also show couplings between the protons on the pyridine ring. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals from the more easily interpretable ¹H NMR spectrum. columbia.edu For every C-H bond in this compound, a cross-peak would be observed in the HMQC or HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, an HMBC experiment on this compound would show a correlation between the protons of the methylene group attached to the ester oxygen and the carbonyl carbon, as well as with the carbon atoms of the pyridine ring, thus confirming the ester linkage and its position. youtube.com
In a research context, this compound may be present in a complex mixture, such as a reaction mixture containing starting materials, byproducts, and the desired product. NMR spectroscopy is a powerful tool for analyzing such mixtures without the need for prior separation. By carefully analyzing the ¹H NMR spectrum, the relative quantities of each component can often be determined by integrating the signals corresponding to unique protons of each species. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can also be employed to separate the NMR signals of different components based on their diffusion rates, which are related to their size and shape. This allows for the identification of individual compounds within the mixture.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is another indispensable analytical technique in the characterization of this compound. It provides information about the molecule's mass and, through fragmentation analysis, its structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound with a high degree of accuracy. nih.govnih.gov This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. nih.gov By comparing the experimentally measured exact mass to the calculated mass for the chemical formula of this compound, researchers can be highly confident in the compound's composition. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄ClNO₂ |
| Calculated Monoisotopic Mass | 227.0713 g/mol |
| Expected [M+H]⁺ Ion | 228.0786 m/z |
Note: The expected ion is the protonated molecule, which is commonly observed in electrospray ionization (ESI) HRMS.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z), typically the molecular ion or a protonated molecule of this compound, are selected and then fragmented by collision with an inert gas. youtube.comresearchgate.net The resulting fragment ions are then analyzed to provide structural information. researchgate.netnih.govcore.ac.uk The fragmentation pattern is often predictable and characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve:
Loss of the pentyl group: Cleavage of the ester bond could lead to the loss of the C₅H₁₁ radical or C₅H₁₀ (pentene), resulting in a prominent fragment ion corresponding to the 2-chloroisonicotinic acid cation.
Fragmentation of the pentyl chain: The aliphatic chain can undergo fragmentation, leading to a series of smaller fragment ions.
Cleavage of the pyridine ring: Under higher energy conditions, the pyridine ring itself can fragment, although this is typically less common than the loss of the ester side chain.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing an orthogonal confirmation of the structure determined by NMR. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Isomer Discrimination
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these methods can confirm the presence of its key structural motifs: the 2-chloropyridine (B119429) ring, the ester group, and the pentyl chain.
Infrared (IR) Spectroscopy:
In the IR spectrum of this compound, the following characteristic absorption bands are expected:
C=O Stretching: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester. This is a shift from the broader C=O stretch in the parent carboxylic acid.
C-O Stretching: The ester C-O stretching vibrations would likely appear as two distinct bands in the 1250-1000 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The pyridine ring vibrations are expected in the 1600-1400 cm⁻¹ range.
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected at lower wavenumbers, typically in the 800-600 cm⁻¹ region.
Aliphatic C-H Stretching: The pentyl group would introduce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations and the non-polar bonds. Expected prominent peaks include:
Ring Breathing Modes: The symmetric breathing vibrations of the pyridine ring would give rise to a strong Raman signal.
C=C and C=N Stretching: Similar to IR, these vibrations will be present, though their relative intensities may differ.
C-H Bending and Stretching: Vibrations associated with the pentyl chain and the aromatic ring will be observable.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all its constituent functional groups.
Isomer Discrimination:
Vibrational spectroscopy is also a valuable technique for discriminating between isomers. For instance, if other positional isomers of the chloro-substituent on the pyridine ring were present (e.g., Pentyl 3-chloroisonicotinate or Pentyl 2-chloronicotinate), their IR and Raman spectra would exhibit distinct differences in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from the altered symmetry and vibrational coupling within the molecule, leading to unique patterns of absorption and scattering that allow for unambiguous identification of each isomer.
| Functional Group | Expected IR Absorption (cm⁻¹) for this compound | Expected Raman Shift (cm⁻¹) for this compound |
| C=O (Ester) | 1720-1740 (Strong) | Moderate |
| C-O (Ester) | 1250-1000 (Strong) | Weak-Moderate |
| Aromatic C=C, C=N | 1600-1400 (Moderate) | Strong |
| C-Cl | 800-600 (Moderate) | Moderate-Strong |
| Aliphatic C-H | 2850-2960 (Moderate-Strong) | Moderate-Strong |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The 2-chloropyridine ring system in this compound is the primary chromophore.
The electronic spectrum of a molecule is characterized by the wavelength of maximum absorption (λmax). For this compound, electronic transitions are expected to occur due to the promotion of electrons from lower energy orbitals to higher energy orbitals. The key transitions are:
π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.
n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.
Based on the parent compound, 2-chloroisonicotinic acid, which exhibits absorption maxima, similar transitions are expected for the pentyl ester. The esterification of the carboxylic acid group to form this compound is not expected to significantly alter the primary chromophore (the 2-chloropyridine ring), but it may cause a slight solvatochromic or bathochromic shift (a shift to longer or shorter wavelengths) in the absorption maxima due to the electronic influence of the pentyl group.
Analysis of the UV-Vis spectrum allows for the characterization of the electronic structure and can be used to confirm the integrity of the conjugated system.
| Type of Transition | Expected Wavelength Region for this compound | Relative Intensity |
| π → π | ~200-280 nm | High |
| n → π | ~280-350 nm | Low |
Integration of Spectroscopic Data with Computational Modeling for Validation
In modern chemical research, computational modeling plays a crucial role in the validation and interpretation of experimental spectroscopic data. Density Functional Theory (DFT) is a commonly employed computational method for predicting the geometric, electronic, and vibrational properties of molecules.
For this compound, a computational approach would involve:
Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule.
Vibrational Frequency Calculations: Once the geometry is optimized, the vibrational frequencies (IR and Raman) can be calculated. These theoretical spectra can be compared with experimental spectra (if available, or with the spectra of the parent compound) to aid in the assignment of vibrational modes to specific functional groups.
Electronic Transition Calculations: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), including the wavelengths and intensities of the electronic transitions.
By comparing the computationally predicted spectra with the experimental data, a high degree of confidence in the structural characterization of this compound can be achieved. This integrated approach allows for a more detailed understanding of the molecule's properties and can help to resolve any ambiguities in the experimental data. For instance, computational modeling can definitively assign specific vibrational modes and predict the effects of isomeric changes on the spectra.
This synergy between experimental spectroscopy and computational modeling provides a robust framework for the comprehensive characterization of novel compounds like this compound.
Environmental Fate and Degradation Pathways of Pentyl 2 Chloroisonicotinate
Abiotic Degradation Mechanisms
No data is available on the abiotic degradation of Pentyl 2-chloroisonicotinate.
Photolytic Degradation Pathways under Simulated Environmental Conditions
No studies were found that investigated the photolytic degradation of this compound.
Hydrolytic Degradation Processes in Aqueous Systems
There is no available information on the hydrolytic degradation of this compound.
Oxidative Degradation by Environmental Oxidants (e.g., Metal Oxides)
Research on the oxidative degradation of this compound by environmental oxidants is not present in the available literature.
Identification and Characterization of Environmental Transformation Products
No environmental transformation products of this compound have been identified or characterized in published research.
Factors Influencing Degradation Rates in Simulated Environmental Systems
There is no data on the factors that influence the degradation rates of this compound.
Influence of pH and Temperature on Degradation Kinetics
No information is available regarding the influence of pH and temperature on the degradation kinetics of this compound.
Article on this compound Deferred Due to Lack of Scientific Data
Efforts to compile a detailed scientific article on the chemical compound this compound have been halted as extensive research has revealed a significant lack of available data on its environmental interactions and analytical methods.
A comprehensive review of scientific literature and databases was conducted to gather information for an article that would focus on the environmental fate, degradation pathways, and detection methodologies for this compound. The intended article was structured to specifically address the role of co-existing organic matter and inorganic species in its environmental behavior and to detail methods for its detection and quantification in environmental research matrices.
Despite numerous search queries targeting the compound and its potential derivatives, no specific studies or research findings directly related to this compound could be located. The investigation sought to uncover data on how this particular chemical interacts with soil, water, and biological materials, as well as established techniques for its measurement in environmental samples.
The search included broad inquiries into the environmental fate of related chemical classes, such as chloropyridine pesticides and other organochlorine compounds, in the hope of finding analogous data. While general principles regarding the environmental behavior and analysis of these related substances are well-documented, no literature specifically identifies or discusses this compound.
As a result of the exhaustive but unsuccessful search for pertinent information, the creation of a scientifically accurate and informative article as per the specified outline is not possible at this time. The absence of research on this specific compound means that any attempt to describe its environmental fate or analytical detection would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of the requested article is deferred until such time as research on this compound becomes available in the public domain.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of pentyl 2-chloroisonicotinate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%), and mass spectrometry (MS) for molecular weight validation. Differential scanning calorimetry (DSC) can determine thermal stability. Ensure calibration against certified reference standards and replicate measurements to minimize instrumental error .
Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Prepare buffer solutions (pH 3–11) and incubate the compound at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation kinetics via HPLC at fixed intervals. Use pseudo-first-order rate constants to model stability. Include control samples (e.g., inert atmosphere) to isolate pH-specific effects. Statistical validation (ANOVA) should confirm significance of pH-dependent trends .
Q. What synthetic routes are most effective for producing this compound with high yield and minimal byproducts?
- Methodological Answer : Optimize esterification of 2-chloroisonicotinic acid with pentanol using acid catalysis (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP). Compare yields under reflux vs. microwave-assisted conditions. Characterize byproducts via GC-MS and adjust stoichiometry or solvent polarity (e.g., toluene vs. THF) to suppress side reactions. Report yields, reaction times, and purification methods (e.g., column chromatography) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., solvent polarity, temperature, nucleophile strength) causing discrepancies. Replicate key experiments under standardized conditions, using kinetic isotope effects or Hammett plots to elucidate mechanistic pathways. Apply multivariate regression to isolate influential factors. Publish raw datasets to enable reproducibility audits .
Q. What computational strategies are suitable for modeling the electronic properties and reaction pathways of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map molecular orbitals, electrostatic potentials, and transition states. Validate with experimental kinetic data. Use molecular dynamics simulations to predict solvent effects. Compare results across software (e.g., Gaussian, ORCA) to assess algorithmic consistency .
Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Employ a 2³ factorial design varying temperature, catalyst loading, and solvent polarity. Analyze main and interaction effects on yield and bioactivity (e.g., enzyme inhibition assays). Use response surface methodology (RSM) to identify optimal conditions. Validate with confirmatory runs and characterize derivatives via X-ray crystallography if feasible .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For multi-endpoint studies, apply Benjamini-Hochberg correction to control false discovery rates. Report effect sizes (e.g., Cohen’s d) for comparative analyses .
Comparative Methodological Frameworks
Handling Contradictory Evidence
Q. What strategies mitigate bias when interpreting conflicting results in catalytic applications of this compound?
- Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines. Assess study quality via ROBINS-I tool for non-randomized experiments. Use funnel plots to detect publication bias. If heterogeneity is high, apply random-effects meta-analysis. Propose consensus protocols for future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
